molecular formula C6H2Cl2F3N B1317705 2,3-Dichloro-6-(trifluoromethyl)pyridine CAS No. 89719-90-4

2,3-Dichloro-6-(trifluoromethyl)pyridine

Cat. No. B1317705
CAS RN: 89719-90-4
M. Wt: 215.98 g/mol
InChI Key: XFOQWQKDSMIPHT-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 89719-90-4 . It has a molecular weight of 215.99 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Pesticides and Other Chemicals

2,3-Dichloro-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pesticides. Lu Xin-xin (2006) highlighted its role in the preparation of various agrochemicals, emphasizing its importance in modern agricultural practices (Lu Xin-xin, 2006).

Advanced Organic Synthesis Techniques

This compound is instrumental in advanced organic synthesis, particularly in regioselective reactions. Shahzad Ahmed et al. (2013) demonstrated its utility in the Suzuki–Miyaura reaction, leading to the site-selective formation of pyridines with various aryl substituents (Ahmed et al., 2013). Similarly, its involvement in the facile synthesis of novel 1,2,4-Triazolo[4,3-a]pyridine derivatives under microwave irradiation was outlined by Ming-yan Yang et al. (2015), showcasing its adaptability in creating compounds with potential antifungal activities (Yang et al., 2015).

Spectroscopic and Structural Investigations

The compound's structural and spectroscopic properties have been extensively studied, with M. Evecen et al. (2017) examining its FT-IR, NMR, and antimicrobial activities. Their research provides valuable insights into the molecular behavior and potential biological applications of this compound (Evecen et al., 2017).

Material Science and Catalysis

In material science, its application extends to the synthesis of complex organic molecules and materials. For instance, the development and scale-up of palladium-catalyzed reactions by R. Crettaz et al. (2001) highlight its role in producing high-value chemical products efficiently (Crettaz et al., 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause an allergic skin reaction . It causes serious eye damage and is harmful if swallowed or inhaled . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including 2,3-Dichloro-6-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the development of agrochemical and pharmaceutical compounds . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of crop-protection products . The nature of these interactions often involves the exchange of chlorine and fluorine atoms, which can significantly alter the biochemical properties of the target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to impact the expression of genes involved in the detoxification processes in plants, thereby enhancing their resistance to pests . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of essential metabolites in pests, thereby acting as an effective pesticide . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time . Studies have shown that this compound remains stable under various conditions, but its effectiveness can diminish over extended periods due to degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to be relatively safe and effective in achieving the desired biochemical effects . At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and damage to vital organs . Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been shown to affect metabolic flux by modulating the activity of key enzymes involved in the biosynthesis and degradation of essential metabolites . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects . Additionally, the compound’s distribution can be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOQWQKDSMIPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562331
Record name 2,3-Dichloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89719-90-4
Record name 2,3-Dichloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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